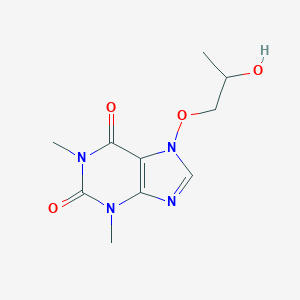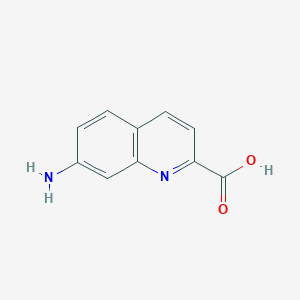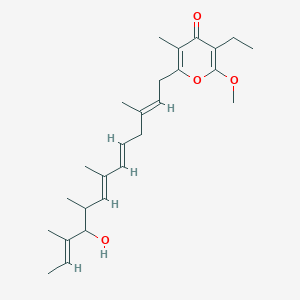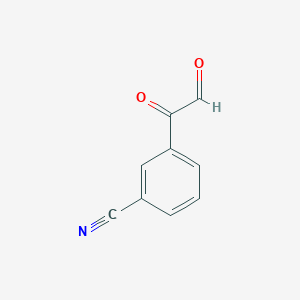
4-Tert-Butyl-2-nitrobenzoesäure
Übersicht
Beschreibung
4-Tert-butyl-2-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a tert-butyl group, and the hydrogen atom at the second position is replaced by a nitro group
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound and its derivatives can be used in the development of probes for biological studies, particularly in the investigation of enzyme activities and metabolic pathways.
Medicine: Research into the pharmacological properties of its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
Target of Action
The primary targets of 4-Tert-butyl-2-nitrobenzoic acid are proteins with cysteine residues . The compound can attach to these residues, forming a tert-butyl group . This modification can significantly alter the protein’s function, providing a means of studying large biomolecular assemblies .
Mode of Action
4-Tert-butyl-2-nitrobenzoic acid interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position of the compound, resulting in a resonance-stabilized radical . This radical can then react with other molecules, leading to various downstream effects .
Biochemical Pathways
The compound’s action primarily affects the pathways involving the proteins it targets . For example, in the case of synaptotagmin-1 and complexin-1, two proteins involved in neurotransmitter release, the attachment of the tert-butyl group can influence the proteins’ interactions with other components of the presynaptic complex . This can, in turn, affect the overall process of neurotransmitter release .
Result of Action
The molecular and cellular effects of 4-Tert-butyl-2-nitrobenzoic acid’s action depend on the specific proteins it targets. For instance, when the compound targets synaptotagmin-1 and complexin-1, it can influence the formation of presynaptic complexes, potentially affecting the efficiency of neurotransmitter release .
Action Environment
The action, efficacy, and stability of 4-Tert-butyl-2-nitrobenzoic acid can be influenced by various environmental factors. For example, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as pH and temperature can influence the compound’s stability and the rate at which it reacts with its targets .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of 4-Tert-butyl-2-nitrobenzoic acid could involve further exploration of its potential applications in various fields. For instance, its use as a probe for NMR studies of macromolecular complexes suggests potential applications in biochemical research . Additionally, its role as a modifier for alkyd resins and a polymerization regulator for polyesters suggests potential industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-nitrobenzoic acid typically involves the nitration of 4-tert-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at a controlled temperature to ensure the selective nitration at the ortho position relative to the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of 4-tert-butyl-2-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products:
Reduction: 4-tert-butyl-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Esterification: 4-tert-butyl-2-nitrobenzoate esters.
Vergleich Mit ähnlichen Verbindungen
4-Tert-butylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Nitrobenzoic acid: Has the nitro group at the para position, leading to different reactivity and applications.
Uniqueness: 4-Tert-butyl-2-nitrobenzoic acid is unique due to the combination of the electron-withdrawing nitro group and the bulky tert-butyl group. This combination imparts distinct chemical properties, making it a valuable compound for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
4-tert-butyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-8(10(13)14)9(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADEHDXGNQZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292749 | |
| Record name | 4-tert-butyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103797-19-9 | |
| Record name | 4-tert-butyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














